6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Various substitution reactions can occur, particularly at the imino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different tricyclic derivatives, while reduction could lead to simpler amine derivatives.
Scientific Research Applications
6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 7-Butyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
What sets 6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart is its specific tricyclic structure and the presence of both imino and oxo functional groups
Biological Activity
6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is C28H25N5O2, with a molecular weight of 463.5 g/mol. The IUPAC name provides insight into its structural complexity and functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H25N5O2 |
Molecular Weight | 463.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit nucleoside kinase and thymidylate synthetase activities, leading to reduced nucleic acid synthesis in cancer cells .
- Receptor Binding : It may bind to various receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses.
Anticancer Properties
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated its ability to induce DNA fragmentation in leukemic cells, contributing to cancer cell death .
- The compound's structural features enhance its potential as an anticancer agent by targeting multiple sites within the purine synthesis pathway.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. This is hypothesized to be due to its ability to modulate immune responses through receptor interaction.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the same structural class:
- Study on Cytotoxicity : A study highlighted the cytotoxic effects of related triazatricyclo compounds on human tissue cultures, demonstrating their potential as therapeutic agents for cancer treatment .
- Mechanistic Insights : Research has provided insights into how these compounds inhibit key metabolic pathways in cancer cells, emphasizing their role in reducing RNA and DNA synthesis .
Properties
IUPAC Name |
6-imino-N-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-6-8-14(9-7-13)12-26-18(22)15(20(27)23-2)11-16-19(26)24-17-5-3-4-10-25(17)21(16)28/h3-11,22H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUSDNISOSHHKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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